molecular formula C14H18N2O2 B2948959 3-(1-butyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyanoprop-2-enoic acid CAS No. 743444-31-7

3-(1-butyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyanoprop-2-enoic acid

Cat. No.: B2948959
CAS No.: 743444-31-7
M. Wt: 246.31
InChI Key: YMSKSICYXFGCLY-UHFFFAOYSA-N
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Description

3-(1-Butyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyanoprop-2-enoic acid is a chemical compound with the molecular formula C 14 H 18 N 2 O 2 and a molecular weight of 246.30 g/mol . Its structure is characterized by a pyrrole ring substituted with a butyl and two methyl groups, which is linked to a 2-cyanoacrylic acid functional group . The compound is supplied with the CAS Registry Number 743444-31-7 . This compound is part of a family of cyanoacrylic acid derivatives, a class of structures known for their versatile applications in scientific research and material sciences . The specific stereochemistry of the prop-2-enoic acid chain is defined in the (E)-isomer configuration . Researchers can utilize this compound as a key synthetic intermediate or building block for the development of novel molecular entities. Its structural features make it a candidate for exploration in various fields, including medicinal chemistry for probe development and materials science for the design of functional organic molecules. Please note: This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(1-butyl-2,5-dimethylpyrrol-3-yl)-2-cyanoprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-4-5-6-16-10(2)7-12(11(16)3)8-13(9-15)14(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSKSICYXFGCLY-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC(=C1C)C=C(C#N)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrole ring. One common method is the Fischer indole synthesis, which involves the cyclization of a suitable precursor under acidic conditions. The butyl group and cyano group are then introduced through subsequent reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular pathways involved would need to be elucidated through detailed research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Three structurally related compounds are discussed below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS No.
3-(1-Butyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyanoprop-2-enoic acid (Target) C₁₅H₂₀N₂O₂ 260.34* Butyl, carboxylic acid Not provided
2-Cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid C₁₆H₂₀N₂O₂ 272.34 Cyclohexyl, carboxylic acid 732291-33-7
3-[1-(1,3-Dioxaindan-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-cyclopropylprop-2-enamide C₂₁H₁₇N₃O₄S 407.44 1,3-Dioxaindan, cyclopropylamide Not provided

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Butyl vs. Cyclohexyl (Target vs. CAS 732291-33-7): The butyl group in the target compound is linear and less sterically hindered compared to the cyclohexyl substituent in its analogue. This difference likely reduces the target compound’s hydrophobicity (logP) and enhances solubility in polar solvents.
  • Carboxylic Acid vs. Cyclopropylamide (Target vs. C₂₁H₁₇N₃O₄S): The carboxylic acid group in the target compound increases acidity (estimated pKa ~2-3) compared to the amide derivative (pKa ~15-17). This makes the target compound more reactive in acidic environments and a stronger hydrogen-bond donor. The cyclopropylamide in the analogue may improve metabolic stability, a desirable trait in drug candidates .
  • This could improve crystallinity or interaction with biological targets compared to alkyl-substituted pyrroles .

Data Tables

Table 1: Comparative Structural and Physical Properties

Property Target Compound Cyclohexyl Analogue Amide Derivative
Molecular Weight (g/mol) 260.34 272.34 407.44
Key Functional Groups Carboxylic acid, cyano Carboxylic acid, cyano Cyclopropylamide, cyano
Predicted logP* ~2.5 ~3.2 ~1.8
Potential Applications Coordination chemistry, synthesis Membrane-active agents pH-stable intermediates

*Estimated using fragment-based methods.

Biological Activity

3-(1-butyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyanoprop-2-enoic acid (CAS No. 743444-31-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 246.30 g/mol
  • CAS Number : 743444-31-7

The structure includes a pyrrole ring, which is known for its biological significance and versatility in drug design.

Anticancer Properties

Recent studies have indicated that compounds containing pyrrole moieties exhibit significant anticancer activities. For instance:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .
  • Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the NF-kB signaling pathway .
  • Research Findings : In animal models of inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

ParameterValue
AbsorptionRapidly absorbed
BioavailabilityModerate
MetabolismHepatic
Elimination Half-lifeApproximately 4 hours

Safety Profile

While promising, safety assessments are essential for any therapeutic candidate:

  • Toxicity : Preliminary toxicity studies indicate that high doses may lead to gastrointestinal disturbances and skin irritation .

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 3-(1-butyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyanoprop-2-enoic acid?

  • Methodology :

  • Step 1 : Construct the pyrrole core via Paal-Knorr synthesis or cyclization of γ-diketones with amines. Substituents (butyl, methyl groups) are introduced during ring formation .
  • Step 2 : Functionalize the pyrrole at the 3-position with a cyanoacrylic acid moiety. This can be achieved via Knoevenagel condensation between a pyrrole-3-carbaldehyde derivative and cyanoacetic acid, using catalysts like piperidine or ammonium acetate .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to isolate intermediates and final product .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure refinement to resolve stereochemistry and confirm substituent positions .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to verify substituent integration and coupling patterns (e.g., pyrrole protons at δ 6.0–7.0 ppm, cyano group at ~δ 110–120 ppm in 13C^{13}C) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected: ~316.4 g/mol based on C17H21N2O2C_{17}H_{21}N_2O_2) .

Q. How can researchers determine solubility and stability under experimental conditions?

  • Methodology :

  • Solubility screening : Test in solvents (DMSO, ethanol, aqueous buffers) via UV-Vis spectroscopy or gravimetric analysis.
  • Stability assays : Incubate at varying pH (2–12) and temperatures (4–40°C), monitoring degradation via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for higher yields?

  • Methodology :

  • Reaction path modeling : Use density functional theory (DFT) to simulate transition states and identify energy barriers in the Knoevenagel step. Software like Gaussian or ORCA can predict optimal catalysts (e.g., Lewis acids) .
  • High-throughput screening : Combine quantum mechanics/molecular mechanics (QM/MM) with robotic automation to test solvent systems (e.g., toluene vs. DMF) and temperature gradients .

Q. How to resolve contradictions in reported biological activity data?

  • Case Example : If cytotoxicity varies between cell lines, consider:

  • Metabolic stability : Perform hepatic microsome assays to assess compound half-life.
  • Membrane permeability : Use Caco-2 monolayers or PAMPA to evaluate passive diffusion .
  • Target engagement : Apply surface plasmon resonance (SPR) or thermal shift assays to measure binding affinity to proposed targets .

Q. What strategies enable enantioselective synthesis of this compound?

  • Methodology :

  • Chiral catalysts : Employ organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) during the Knoevenagel step to induce asymmetry .
  • Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and assign configurations via circular dichroism (CD) .

Q. How to design derivatives to study structure-activity relationships (SAR)?

  • Methodology :

  • Scaffold modification : Replace the butyl group with shorter/longer alkyl chains or aromatic moieties.
  • Functional group swapping : Substitute the cyano group with nitro or carboxylic acid to probe electronic effects.
  • Biological testing : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .

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